1,1-Diamylbiguanide is a member of the biguanide family, which includes compounds known for their therapeutic applications, particularly in diabetes management. Biguanides are characterized by their ability to lower blood glucose levels and have been investigated for various other medical uses, including potential anti-cancer properties. The compound is classified as an alkylbiguanide, where the "1,1" designation indicates the presence of two identical alkyl groups attached to the nitrogen atoms in the biguanide structure.
1,1-Diamylbiguanide is synthesized from simpler precursors through various chemical processes. It falls under the broader classification of biguanides, which includes well-known drugs like metformin and buformin. These compounds are primarily recognized for their role in treating type 2 diabetes by enhancing insulin sensitivity and reducing hepatic glucose production.
The synthesis of 1,1-diamylbiguanide can be achieved through several methods:
The molecular formula for 1,1-diamylbiguanide is . Its structure features two amyl groups attached to the central biguanide core. The compound's structural representation can be described using the following identifiers:
The compound typically appears as a white crystalline powder with a melting point ranging from 216°C to 224°C .
1,1-Diamylbiguanide participates in various chemical reactions typical of biguanides:
The mechanism by which 1,1-diamylbiguanide exerts its biological effects is primarily linked to its ability to enhance insulin sensitivity and modulate glucose metabolism. Similar to metformin, it is believed to:
Clinical studies suggest that biguanides may also have anti-cancer properties due to their ability to influence cellular metabolism and signaling pathways involved in cancer progression .
Analytical techniques such as Fourier Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized 1,1-diamylbiguanide .
1,1-Diamylbiguanide has several notable applications:
The therapeutic journey of biguanides began with the isolation of guanidine-rich compounds from Galega officinalis (French lilac), historically used in medieval Europe to treat diabetes-like symptoms. Early 20th-century research identified guanidine and its derivatives as potent hypoglycemic agents, but clinical utility was limited by hepatotoxicity and nephrotoxicity. This prompted the synthesis of diguanidines like synthalin A and B (decamethylene-diguanidine), which demonstrated improved glucose-lowering effects in animal models and humans. However, toxicity concerns persisted, and these agents were largely abandoned after insulin's discovery in the 1920s [1] [7].
The pivotal shift occurred in 1879 when Bernhard Rathke synthesized the core biguanide structure (HN(C(NH)NH₂)₂) by condensing cyanamide and guanidine. This yielded a stable, electron-rich π-conjugated system with two imino and three amino groups, enabling tautomerism and high aqueous solubility. Crucially, biguanide’s pharmacophore offered a superior safety profile over earlier guanidines due to reduced metabolic instability. By the 1920s, Slotta and Tschesche documented the hypoglycemic activity of alkylated biguanides, including metformin (1,1-dimethylbiguanide), though clinical interest remained dormant until the 1950s [7].
Table 1: Early Guanidine and Biguanide Derivatives with Hypoglycemic Activity
| Compound | Structure | Era of Use | Key Limitations |
|---|---|---|---|
| Guanidine | Mono-guanidine | 1918–1930s | Severe hepatotoxicity |
| Galegine | Isoamylene-guanidine | 1920s | Short duration, variable efficacy |
| Synthalin A/B | Diguanidine (C10/C8 chain) | 1920–1930s | Cumulative organ toxicity |
| Biguanide (Rathke) | HN(C(NH)NH₂)₂ | 1879 (syn) | Low potency in initial screens |
| Metformin | 1,1-Dimethylbiguanide | 1929 (syn) | Initially overlooked for diabetes |
The structural diversification of biguanides accelerated post-1940, driven by the need to optimize pharmacokinetics and target affinity. Alkylation at the N¹ and N⁵ positions emerged as a key strategy to modulate lipophilicity, membrane permeability, and biological activity:
The introduction of 1,1-diamylbiguanide (pentylbiguanide) in the late 20th century represented a deliberate shift toward lipophilic, long-chain analogs. The n-pentyl groups at both N¹ positions substantially increased log P (octanol-water partition coefficient) compared to metformin (log P = −1.4) or buformin (log P = 0.7), enhancing membrane diffusion and tissue retention. This design leveraged insights from antiseptic biguanides like chlorhexidine (bisbiguanide with hexyl chains), known for potent membrane-disruptive effects [5] [8].
Table 2: Evolution of Alkylbiguanide Derivatives Based on N-Substitution
| Compound | N¹-Substituent | N⁵-Substituent | Lipophilicity (log P) | Primary Therapeutic Use |
|---|---|---|---|---|
| Metformin | Methyl | Methyl | −1.4 | Type 2 diabetes |
| Buformin | n-Butyl | H | 0.7 | Type 2 diabetes (withdrawn) |
| Phenformin | Phenethyl | H | 1.2 | Type 2 diabetes (withdrawn) |
| Proguanil | p-Chlorophenyl | Isopropyl | 2.1 | Malaria prophylaxis |
| 1,1-Diamylbiguanide | n-Pentyl | n-Pentyl | 3.8 (est.) | Pharmacophore research |
| Chlorhexidine | (Hexylbiguanide)₂ | Cyclohexyl | 4.5 | Antiseptic |
1,1-Diamylbiguanide emerged as a pivotal tool compound for elucidating structure-activity relationships (SAR) in biguanide pharmacology. Unlike clinical agents like metformin, it was engineered exclusively for research to probe how alkyl chain length and symmetry influence target engagement. Key advances attributed to this analog include:
While metformin’s effects were historically linked to mitochondrial complex I inhibition, 1,1-diamylbiguanide’s high lipophilicity enabled studies in non-hepatic tissues (e.g., cancer cells, immune cells), revealing alternative targets. Notably, it demonstrated:
1,1-Diamylbiguanide validated the "divalent N¹" concept in protonated biguanides. In acidic environments (e.g., lysosomes), its mono-protonated form ([C₅H₁₁]₂N⁺=C(NH)NH-C(NH)NH₂) loses planarity, adopting flexible conformations that optimize interactions with diverse targets. This contrasts with rigid, conjugated systems like metformin and enabled rational design of:
Table 3: Key Research Applications of 1,1-Diamylbiguanide in Pharmacophore Studies
| Research Domain | Findings Enabled by 1,1-Diamylbiguanide | Impact on Biguanide Chemistry |
|---|---|---|
| Lipophilicity-Optimized Targeting | 5-fold higher cell uptake vs. metformin in myocyte assays | Validated alkyl chains for tissue-specific delivery |
| Zno-Dependent Protease Inhibition | Ki = 0.8 μM for cathepsin L with Zn²⁺ cofactor | Confirmed biguanide-Zn²⁺ as modular inhibitory complex |
| Conformational Analysis | Loss of intramolecular H-bonding in protonated state (NMR) | Redefined pharmacophore flexibility for target docking |
| Metal Chelation | Stoichiometric Zn²⁺ binding (2:1 biguanide:Zn²⁺) | Enabled antiviral/anticancer repurposing strategies |
The research on diamylbiguanide informed the development of advanced formulations and new derivatives:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: